molecular formula C10H9BrClN3 B1527347 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1202030-29-2

4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1527347
M. Wt: 286.55 g/mol
InChI Key: XIAHQXWXXAJRTM-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound with the following structural formula: . It belongs to the class of pyrazole derivatives and contains both bromine and chlorine substituents on the phenyl ring.


Synthesis Analysis

The synthesis of this compound involves several steps, including halogenation and cyclization. One possible synthetic route is the halogenation of an allylic or benzylic alcohol using a combination of SOCl2 , benzotriazole , and potassium halides in DMF (dimethylformamide) . Further optimization and characterization are essential for practical applications.


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine consists of a pyrazole ring fused with a phenyl ring. The bromine and chlorine atoms are strategically positioned, affecting the compound’s reactivity and properties. Detailed spectroscopic techniques such as NMR and elemental analysis are crucial for confirming its structure .

properties

IUPAC Name

4-bromo-2-(4-chlorophenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c1-6-9(11)10(13)15(14-6)8-4-2-7(12)3-5-8/h2-5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAHQXWXXAJRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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